molecular formula C11H10O4 B14506079 6-Methoxynaphthalene-1,3,8-triol CAS No. 64954-46-7

6-Methoxynaphthalene-1,3,8-triol

Cat. No.: B14506079
CAS No.: 64954-46-7
M. Wt: 206.19 g/mol
InChI Key: BJKKPMAFKFJWGO-UHFFFAOYSA-N
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Description

6-Methoxynaphthalene-1,3,8-triol is a chemical compound belonging to the class of naphthalenetriols. It is characterized by a naphthalene ring substituted with methoxy and hydroxy groups at specific positions. The molecular formula of this compound is C11H10O4, and it has a molecular weight of 206.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxynaphthalene-1,3,8-triol typically involves the methoxylation and hydroxylation of naphthalene derivatives. One common method includes the use of methoxy and hydroxy substituents in a controlled reaction environment. Specific details on the reaction conditions and catalysts used in these processes are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalene-1,3,8-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various hydroxy and methoxy derivatives of naphthalene, which can be further utilized in different chemical processes .

Scientific Research Applications

6-Methoxynaphthalene-1,3,8-triol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxynaphthalene-1,3,8-triol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxy groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to various biological effects, including antioxidant activity and modulation of enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxynaphthalene-1,3,8-triol is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

64954-46-7

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

6-methoxynaphthalene-1,3,8-triol

InChI

InChI=1S/C11H10O4/c1-15-8-3-6-2-7(12)4-9(13)11(6)10(14)5-8/h2-5,12-14H,1H3

InChI Key

BJKKPMAFKFJWGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1)O)O)O

Origin of Product

United States

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